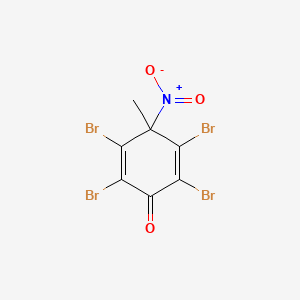

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one” is a chemical compound with the molecular formula C7H3Br4NO3 . It is used in various chemical reactions due to its unique properties .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C7H3Br4NO3/c1-7 (12 (14)15)5 (10)2 (8)4 (13)3 (9)6 (7)11/h1H3 . The compound has a molecular weight of 468.72 g/mol . Chemical Reactions Analysis

This compound has been applied as a nitration reagent for mild, mono-nitrating reactions .Physical And Chemical Properties Analysis

This compound has a boiling point of 466.3±45.0 C at 760 mmHg and a melting point of >80 C . It has a topological polar surface area of 62.9 Ų .Scientific Research Applications

Reactions with Aliphatic Dienes

Research by Anisimova et al. (2020) showed that derivatives of "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one" reacted with 2-methyl and 2,3-dimethylbuta-1,3-dienes to produce cyclohexene, cyclohexane, and hepta-1,5-diene derivatives containing nitro and tribromomethyl groups. These products were characterized using IR, 1H and 13C NMR spectra, and X-ray diffraction data (Anisimova et al., 2020).

Nitration Mechanism

Coombes (1995) highlighted that some nitrocyclohexadienones, including "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one," have been identified as intermediates in various nitration reactions. These compounds have been proposed as mild, selective, and recyclable nitrating agents for phenols, naphthols, and aromatic amines (Coombes, 1995).

Synthesis and Optimization

Arnatt and Zhang (2012) worked on optimizing the synthesis of "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one" by modifying solvent systems and reaction conditions, to overcome difficulties in its original synthesis (Arnatt & Zhang, 2012).

Radical Process in Nitration

Coombes and Ridd (1992) found that the nitration of phenol by "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one" is a radical process. It involves the reaction between the phenoxyl radical and NO2˙ that escapes from a radical pair formed by homolytic fission of the C–N bond (Coombes & Ridd, 1992).

Bromination Studies

Xinghua Han et al. (1999) studied the bromination of cyclohexadienes, including compounds structurally related to "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one." Their work established the structures of various brominated cyclohexanes through X-ray crystallography and NMR evidence (Han et al., 1999).

Catalysis in Organic Reactions

Iranpoor et al. (2002) described the use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (a compound similar to the subject compound) as an efficient catalyst for the conversion of carbonyl compounds to their cyclic and acyclic dithioacetals and 1,3-oxathiolanes (Iranpoor et al., 2002).

Selective Bromination

Kitahara Yoshio et al. (1976) found that a compound structurally related to "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one" was effective for the selective bromination of polyenes (Kitahara Yoshio et al., 1976).

Safety And Hazards

properties

IUPAC Name |

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDBDVGMIDKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br4NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369157 |

Source

|

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

CAS RN |

95111-49-2 |

Source

|

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)